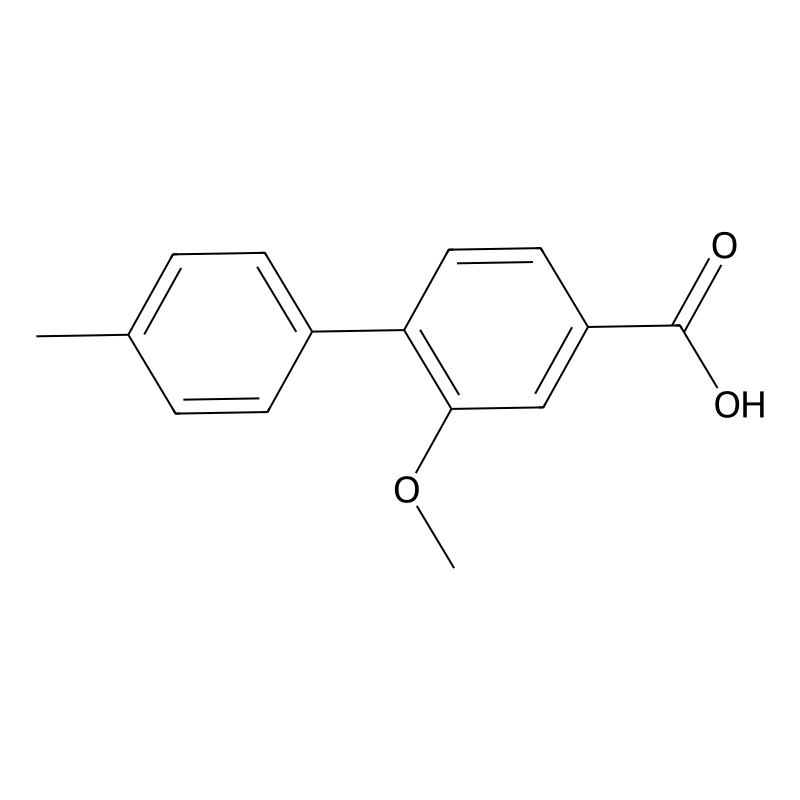

3-Methoxy-4-(4-methylphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxy-4-(4-methylphenyl)benzoic acid, with the molecular formula and a molecular weight of approximately 242.27 g/mol, is an aromatic compound characterized by a methoxy group and a para-methylphenyl substituent on its benzoic acid core. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure allows for unique interactions due to the presence of both electron-donating and electron-withdrawing groups, influencing its reactivity and biological properties .

Precursor for Material Science Applications:

This molecule belongs to a class of organic compounds known as aromatic carboxylic acids. Carboxylic acids with specific functional groups can be used as building blocks for the synthesis of more complex molecules with interesting properties. 3-Methoxy-4-(4-methylphenyl)benzoic acid could potentially serve as a precursor for the development of new:

- Liquid crystals: These materials exhibit unique optical properties that find applications in display technologies .

- Polymers: These are large molecules formed by linking smaller units together. Polymers with specific functionalities can have desirable characteristics for applications in areas like electronics and drug delivery .

Potential Biological Activity:

The presence of the methoxy and methyl groups in the molecule might influence its biological properties. Researchers might investigate this compound to see if it interacts with specific biological targets, such as enzymes or receptors. If it does, it could be a starting point for the development of new:

The chemical behavior of 3-Methoxy-4-(4-methylphenyl)benzoic acid includes several key reactions:

- Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, such as nitration or halogenation.

- Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

- Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The synthesis of 3-Methoxy-4-(4-methylphenyl)benzoic acid can be achieved through several methods:

- Direct Acylation: This method involves the acylation of 3-methoxybenzoic acid with para-toluoyl chloride in the presence of a base such as pyridine.

- Friedel-Crafts Reaction: A Friedel-Crafts acylation can also be performed using acetic anhydride and aluminum chloride as a catalyst.

These methods allow for the efficient production of the compound while maintaining high yields .

3-Methoxy-4-(4-methylphenyl)benzoic acid has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic compounds.

- Research: Used in studies related to protein interactions and modifications due to its functional groups .

Interaction studies involving 3-Methoxy-4-(4-methylphenyl)benzoic acid typically focus on its ability to bind with various proteins or enzymes. These studies can reveal insights into its mechanism of action, particularly how it may modulate biological pathways or influence cellular responses. The presence of both methoxy and methyl groups enhances its ability to interact with lipid membranes, potentially affecting drug delivery systems .

Several compounds share structural similarities with 3-Methoxy-4-(4-methylphenyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methoxybenzoic Acid | Lacks para-methylphenyl group | |

| 4-Methoxybenzoic Acid | Methoxy group in a different position | |

| 2-Methylbenzoic Acid | Lacks methoxy group, affecting reactivity | |

| 3-Methoxy-4-(3-methylphenyl)benzoic Acid | Different methyl positioning influences properties |

Uniqueness

The uniqueness of 3-Methoxy-4-(4-methylphenyl)benzoic acid lies in its combination of functional groups that enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and potential therapeutic applications .